molecular formula C19H15N3O6S B2685322 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1105204-55-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No. B2685322
CAS RN: 1105204-55-4
M. Wt: 413.4
InChI Key: KJPDBTITFWQTAC-VQHVLOKHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H15N3O6S and its molecular weight is 413.4. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds with structures similar to "(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide" have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, thiosemicarbazide derivatives have been used as precursors in the synthesis of heterocyclic compounds, showing significant antimicrobial activity (Elmagd et al., 2017). Similarly, N-substituted benzamides and sulfonyl derivatives have been synthesized and shown to possess potent antimicrobial and antitubercular properties, indicating the broad potential of these compounds in biomedical research (Kumar et al., 2013).

Electrophysiological Activity

N-substituted imidazolylbenzamides, structurally similar to the compound , have been studied for their cardiac electrophysiological activity, showing potential as selective class III agents in cardiac arrhythmia treatment (Morgan et al., 1990).

Organic Light Emitting Diodes (OLEDs)

Research on iridium(III) complexes bearing oxadiazol-substituted amide ligands demonstrates their application in developing highly efficient green phosphorescent OLEDs with low efficiency roll-off, suggesting potential use in electronics and display technologies (Zhang et al., 2016).

Drug Discovery and Molecular Docking Studies

Compounds incorporating 1,3,4-oxadiazol and benzamides have been utilized in drug discovery, showing significant antimalarial activity and potential as COVID-19 therapeutic agents through molecular docking studies, highlighting their versatility in addressing global health challenges (Fahim & Ismael, 2021).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-29(24,25)16-5-3-2-4-13(16)18-21-22-19(28-18)20-17(23)9-7-12-6-8-14-15(10-12)27-11-26-14/h2-10H,11H2,1H3,(H,20,22,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPDBTITFWQTAC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

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